REACTION_SMILES
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[C:1](#[N:2])[CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8].[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[CH3:27][CH2:28][OH:29].[OH:9][CH2:10][CH2:11][O:12][c:13]1[cH:14][cH:15][c:16]([CH:17]=[O:18])[cH:19][cH:20]1>>[C:1](#[N:2])[C:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])=[CH:17][c:16]1[cH:15][cH:14][c:13]([O:12][CH2:11][CH2:10][OH:9])[cH:20][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(OCCO)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C#N)=Cc1ccc(OCCO)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |